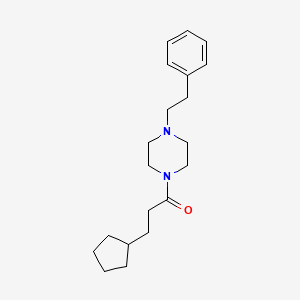![molecular formula C18H12BrNO3 B4941058 3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
3-[(5-bromo-1-naphthoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromo-1-naphthoyl)amino]benzoic acid, also known as BAN, is a synthetic compound that belongs to the class of naphthoylindole derivatives. It was first synthesized in 2009 and has since gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to activate caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic cascade.
Biochemical and Physiological Effects:
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid in lab experiments is its high potency and selectivity against cancer cells. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its cytotoxic effects can also pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for the research and development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. One potential avenue is the development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid-based anticancer drugs that can be used in the treatment of various types of cancer. Another direction is the exploration of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid's potential applications in material science, such as the development of sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid and its potential side effects.
Synthesis Methods
The synthesis of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-1-naphthoic acid with thionyl chloride to form 5-bromo-1-naphthoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a base to yield the final product, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. The purity and yield of the compound can be improved by recrystallization and purification using various chromatographic techniques.
Scientific Research Applications
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This makes it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-[(5-bromonaphthalene-1-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(10-12)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIEOVOMUWYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![N-cycloheptyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4941013.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)